molecular formula C8H14ClNO2 B15359054 Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride

Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride

Cat. No.: B15359054
M. Wt: 191.65 g/mol
InChI Key: FPKIOEOCIRUPEG-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is a hydrochloride salt of methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate, a bicyclic compound containing nitrogen and a carboxylate group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as cyclohexanone and ammonia.

  • Reaction Steps: The process involves the formation of an intermediate imine, followed by cyclization to form the bicyclic structure. The carboxylate group is then introduced through esterification.

  • Reaction Conditions: The reactions are usually carried out under acidic conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids and ketones.

  • Reduction Products: Reduction typically results in the formation of amines.

  • Substitution Products: Substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride: This compound has a similar structure but differs in the position of the carboxylate group.

  • Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride: Another structurally similar compound with variations in the bicyclic ring system.

Uniqueness: Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride is unique due to its specific structural features, which influence its reactivity and applications. Its distinct bicyclic structure and the presence of the carboxylate group make it a valuable compound in various scientific fields.

This comprehensive overview provides a detailed understanding of Methyl 2-azabicyclo[311]heptane-5-carboxylate;hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-2-3-9-6(4-8)5-8;/h6,9H,2-5H2,1H3;1H

InChI Key

FPKIOEOCIRUPEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCNC(C1)C2.Cl

Origin of Product

United States

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